molecular formula C15H10ClN7O B2366869 3-(3-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine CAS No. 892766-50-6

3-(3-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine

Cat. No. B2366869
M. Wt: 339.74
InChI Key: DRZWYFNQSIZUFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antibacterial Activity

A study by Hu et al. (2005) explored the antibacterial activity of compounds similar to 3-(3-Chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine. The research synthesized novel compounds incorporating a pyridyl triazole ring, which demonstrated promising antibacterial properties, suggesting potential use as antibacterial drugs (Hu et al., 2005).

Antioxidant Properties

Another study by Bekircan et al. (2008) investigated compounds similar to the one for their antioxidant and antiradical activities. This research synthesized new derivatives and screened them, finding notable antioxidant properties (Bekircan et al., 2008).

Anticancer Evaluation

Research conducted by Abdo and Kamel (2015) focused on the synthesis of related compounds and their evaluation for anticancer properties. The study discovered that some synthesized compounds showed significant cytotoxicity against various cancer cell lines, indicating potential applications in cancer therapy (Abdo & Kamel, 2015).

Antimicrobial Activities

Bayrak et al. (2009) conducted research on the synthesis of new 1,2,4-triazoles and their antimicrobial activities. This study found that many of the synthesized compounds, similar to the chemical , exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).

Lipase and α-Glucosidase Inhibition

A study by Bekircan et al. (2015) synthesized novel compounds and investigated their inhibitory effects on lipase and α-glucosidase. Some of the compounds exhibited notable activity in these areas, suggesting potential for therapeutic applications (Bekircan et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-(3-chlorophenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN7O/c16-10-2-1-3-11(8-10)23-13(17)12(20-22-23)15-19-14(21-24-15)9-4-6-18-7-5-9/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZWYFNQSIZUFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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